BenchChemオンラインストアへようこそ!

N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide

Lipophilicity Drug Design ADME

N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide (CAS 1517663-72-7) is a 1-cyanocyclopropanecarboxamide derivative characterized by a 2-chlorobenzyl substituent on the amide nitrogen. The compound possesses a molecular weight of 234.68 g/mol, a computed XLogP3-AA of 1.9, a topological polar surface area (TPSA) of 52.9 Ų, and contains one hydrogen bond donor and two hydrogen bond acceptors.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
CAS No. 1517663-72-7
Cat. No. B1458306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide
CAS1517663-72-7
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C(=O)NCC2=CC=CC=C2Cl
InChIInChI=1S/C12H11ClN2O/c13-10-4-2-1-3-9(10)7-15-11(16)12(8-14)5-6-12/h1-4H,5-7H2,(H,15,16)
InChIKeyYRMKKJHJNIEKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide (CAS 1517663-72-7): Core Chemical Profile & Procurement Baseline


N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide (CAS 1517663-72-7) is a 1-cyanocyclopropanecarboxamide derivative characterized by a 2-chlorobenzyl substituent on the amide nitrogen [1]. The compound possesses a molecular weight of 234.68 g/mol, a computed XLogP3-AA of 1.9, a topological polar surface area (TPSA) of 52.9 Ų, and contains one hydrogen bond donor and two hydrogen bond acceptors [1]. As a member of the 1-cyanocyclopropanecarboxamide class, this scaffold is recognized for its utility in medicinal chemistry as a building block for biologically active molecules, including ketol-acid reductoisomerase (KARI) inhibitors, hepatitis C virus (HCV) NS3 protease inhibitors, and von Hippel–Lindau (VHL) E3 ubiquitin ligase inhibitors [2][3].

Why N-[(2-Chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide Cannot Be Replaced by Unsubstituted or Phenyl-Linked Analogs


Substitution at the benzyl position with a 2-chlorine atom is not a conservative modification; it shifts the lipophilicity of the core scaffold by approximately 0.6 log units compared to the unsubstituted N-benzyl analog (XLogP3-AA = 1.3) [1][2]. Critically, the N-benzyl linkage (methylene spacer) differentiates this compound from the N-phenyl series, where the position of chlorine on the phenyl ring dictates target engagement. In the closely related N-phenyl-1-cyanocyclopropanecarboxamide series, the 4-chloro isomer inhibits spinach KARI by 93.92%, while the 3-chloro isomer is completely inactive (0% inhibition), demonstrating extreme position-dependent activity cliffs [3]. These structure-activity relationship (SAR) features mean that generic substitution with an unsubstituted benzyl, a different chloro-regioisomer, or a direct N-phenyl analog cannot replicate the specific physicochemical and potential biological profile of this compound.

Quantitative Differentiation Evidence for N-[(2-Chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide


Enhanced Lipophilicity vs. Unsubstituted N-Benzyl Analog (XLogP3-AA Comparison)

The 2-chlorobenzyl substitution elevates the computed lipophilicity of N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide (XLogP3-AA = 1.9) by a delta of +0.6 log units compared to the unsubstituted N-benzyl-1-cyanocyclopropane-1-carboxamide (XLogP3-AA = 1.3) [1][2]. This increase in LogP is a quantifiable property that directly impacts membrane permeability predictions and is a critical parameter for medicinal chemistry optimization. The topological polar surface area remains identical at 52.9 Ų for both compounds, indicating that the lipophilicity gain is achieved without expanding polar surface area [1][2].

Lipophilicity Drug Design ADME

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening Libraries

With a molecular weight of 234.68 g/mol and 16 heavy atoms, N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide occupies a distinct physicochemical space compared to the parent fragment 1-cyanocyclopropanecarboxamide (MW 110.11 g/mol, 8 heavy atoms) [1][2]. The compound falls within the 'fragment-plus' or low molecular weight lead-like space (200–300 Da), making it suitable for library collections where the unsubstituted scaffold (MW 200.24) may be too small to establish meaningful target contacts. The chlorine atom also provides a synthetic handle for further derivatization via cross-coupling reactions, which is not available in the des-chloro analog [1].

Fragment-Based Drug Discovery Molecular Weight Library Design

Class-Level SAR Inference: Position-Dependent Activity Cliffs in Chlorophenyl-Cyclopropanecarboxamide KARI Inhibitors

Although direct KARI inhibition data for N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide has not been published in accessible databases, class-level SAR from the closely related N-phenyl-1-cyanocyclopropanecarboxamide series reveals extreme position-dependent activity [1]. In this series, N-(4-chlorophenyl)-1-cyanocyclopropanecarboxamide inhibits spinach KARI by 93.92%, whereas N-(3-chlorophenyl)-1-cyanocyclopropanecarboxamide shows 0% inhibition, demonstrating that chlorine position on the phenyl ring is a critical determinant of target engagement [1]. The 2-chlorobenzylamide in the target compound introduces a methylene spacer absent in the N-phenyl series, which alters both the conformational freedom and the electronic environment of the chlorine substituent. This structural distinction, combined with the known position-dependent activity of chloro-substituted analogs, makes the 2-chlorobenzyl compound a uniquely positioned candidate for KARI inhibitor development that cannot be replicated by regioisomeric or N-phenyl alternatives.

KARI Inhibition Structure-Activity Relationship Herbicide Discovery

GHS Hazard Classification and Safe Handling Profile for Procurement Risk Assessment

N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide carries a harmonized GHS hazard classification including Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT Single Exposure Category 3 (respiratory tract irritation), with the signal word 'Warning' [1]. This hazard profile is consistent with the class of substituted cyanocyclopropanecarboxamides and reflects the presence of the nitrile and chlorobenzyl functionalities. Compared to the parent 1-cyanocyclopropanecarboxamide, which is often classified with more severe acute toxicity warnings in supplier specifications, this compound's hazard profile is explicitly documented through an ECHA C&L Notification [1]. This provides procurement teams with a clear, peer-reviewed safety benchmark for laboratory handling and storage protocols.

Safety Procurement Risk Assessment

Commercial Availability and Purity Specification from Multiple Independent Suppliers

N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide is commercially available from multiple independent suppliers with a catalog purity specification of 95% [1]. This is noteworthy because the unsubstituted N-benzyl analog (CAS 1188536-20-0) is not listed with comparable multi-supplier availability in major chemical marketplaces, suggesting that the 2-chlorobenzyl derivative has achieved a higher level of commercial maturity and supply chain reliability [2]. The 95% purity specification provides a baseline for researchers requiring consistent quality for reproducible screening campaigns, bypassing the need for in-house synthesis and purification of this specific functionalized cyclopropane building block.

Chemical Sourcing Purity Supply Chain

Optimal Application Scenarios for N-[(2-Chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide Based on Evidence


Medicinal Chemistry Fragment Optimization Requiring Enhanced Lipophilicity

When a fragment-based drug discovery program requires a 1-cyanocyclopropanecarboxamide scaffold with improved membrane permeability, N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide offers a +0.6 log unit increase in XLogP3-AA (1.9 vs. 1.3) over the unsubstituted N-benzyl analog without altering TPSA (52.9 Ų) [Section 3, Evidence Item 1]. This makes it suitable for cell-based phenotypic screening where passive diffusion across lipid bilayers is a prerequisite for target engagement. The chlorine atom also provides a synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling, enabling rapid analog generation [Section 3, Evidence Item 2].

KARI Inhibitor Lead Discovery Leveraging Position-Dependent Chlorine SAR

For herbicide or anti-tuberculosis programs targeting ketol-acid reductoisomerase (KARI; EC 1.1.1.86), the extreme position-dependent activity cliffs observed in the N-phenyl-1-cyanocyclopropanecarboxamide series (0% to 93.92% inhibition depending on chlorine placement) suggest that exploration of the 2-chlorobenzylamide scaffold could uncover novel potency and selectivity profiles [Section 3, Evidence Item 3]. The methylene spacer in the benzylamide differentiates it from the N-phenyl anilide series, potentially altering the binding mode within the KARI active site and circumventing existing intellectual property on N-phenyl inhibitors.

Procurement-Stable Building Block for Parallel Synthesis Libraries

With multi-supplier commercial availability at a defined 95% purity specification, this compound is well-suited for procurement for parallel synthesis or combinatorial library production [Section 3, Evidence Item 5]. Its harmonized GHS hazard classification (Acute Tox. 4; Skin/Eye Irrit. 2; STOT SE 3) provides a transparent safety profile that facilitates institutional chemical registration and safe handling protocol development, reducing administrative barriers to experimental initiation [Section 3, Evidence Item 4].

VHL E3 Ligase PROTAC Linker or VHL Ligand Development

The 1-cyanocyclopropanecarboxamide motif is a critical pharmacophore in known VHL E3 ubiquitin ligase inhibitors such as VH298 (Kd = 80–90 nM) [Section 1, REFS-3]. While the specific benzylamide substitution in this compound differs from the tert-leucine-derived amides used in VH298, the core scaffold is identical. Researchers developing novel VHL ligands for PROTAC applications can use this compound as a differentiated starting point for structure-activity relationship exploration, particularly if a chlorobenzyl substitution offers improved physicochemical properties or alternative binding interactions with the VHL protein surface.

Quote Request

Request a Quote for N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.